molecular formula C10H9NO4S B042818 6-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS No. 90-51-7

6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Cat. No.: B042818
CAS No.: 90-51-7
M. Wt: 239.25 g/mol
InChI Key: HBZVNWNSRNTWPS-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-2-naphthalenesulfonic acid is an organic compound with the molecular formula C10H9NO4S. It is a derivative of naphthalene, characterized by the presence of amino, hydroxy, and sulfonic acid functional groups. This compound is commonly used in the synthesis of dyes and pigments due to its ability to undergo azo coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-4-hydroxy-2-naphthalenesulfonic acid can be synthesized through various methods. One common method involves the reaction of 2-aminonaphthalene-6,8-disulfonic acid with sodium hydroxide at elevated temperatures (190°C) for an extended period (16 hours), followed by further heating for an additional 6 hours . Another method involves the Bucherer reaction, where naphthol is used as a starting material, undergoing aminophosphorylation and sulfonation at temperatures ranging from 100°C to 190°C .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxy-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Azo Coupling: Typically involves diazonium salts in alkaline solutions.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

Scientific Research Applications

6-Amino-4-hydroxy-2-naphthalenesulfonic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-8-naphthol-6-sulfonic Acid
  • 7-Amino-1-naphthol-3-sulfonic Acid
  • γ Acid

Uniqueness

6-Amino-4-hydroxy-2-naphthalenesulfonic acid is unique due to its specific arrangement of functional groups, which allows for selective reactions and the formation of distinct products. Its ability to form both aminoazo and hydroxyazo compounds sets it apart from other similar compounds .

Properties

IUPAC Name

6-amino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZVNWNSRNTWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026547
Record name 6-Amino-4-hydroxynaphthalene-2-sulfonic acid
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Molecular Weight

239.25 g/mol
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Physical Description

Dry Powder
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-
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CAS No.

90-51-7, 94552-33-7, 90459-13-5
Record name Gamma acid
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Record name 2-Amino-8-hydroxynaphthalene-6-sulfonic acid
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Record name 6-amino-4-hydroxynaphthalene-2-sulphonic acid
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Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, coupled with diazotized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, diazotized, coupled with m-phenylenediamine, sodium salts
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Record name 2-AMINO-8-HYDROXYNAPHTHALENE-6-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid?

A: this compound possesses the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol. Its structure comprises a naphthalene ring system with an amino group (-NH2) at position 6, a hydroxyl group (-OH) at position 4, and a sulfonic acid group (-SO3H) at position 2. []

Q2: Can you elaborate on the evidence for N-coupling of this compound with benzenediazonium ions?

A: Research has revealed the formation of specific byproducts during the reaction of this compound with benzenediazonium ions. These byproducts include compounds resulting from the azo coupling of diazotized this compound with itself and further reaction with another benzenediazonium ion. This observation suggests a mechanism where initial N-coupling of this compound with benzenediazonium ion occurs, followed by tautomeric rearrangement and protonation to yield diazotized this compound and aniline. This finding challenges previous assumptions that naphthylamine derivatives exclusively undergo C-coupling. []

Q3: How does this compound contribute to the preparation of water-dispersible graphene?

A: this compound plays a crucial role in functionalizing graphite oxide to produce water-dispersible graphene. Reacting graphite oxide with this compound leads to the delamination of the graphite oxide crystal layers, as evidenced by the disappearance of the characteristic basal reflection (002) peak in X-ray diffraction studies. The attachment of this compound molecules to the graphene surface, confirmed by spectroscopic analyses, imparts water solubility. []

Q4: What are the potential applications of this compound-modified graphene in material science?

A: this compound-modified reduced graphene oxide demonstrates promise as a supercapacitor electrode material. Electrochemical characterizations reveal a high specific capacitance, good electrochemical cyclic stability, high power density, and high energy density, making it a promising candidate for energy storage applications. []

Q5: How does the polymerization of this compound proceed, and what are the characteristics of the resulting polymer?

A: Oxidative polymerization of this compound in an aqueous alkaline environment yields a polymer (γ-AP) with regioselective 1–4 oxazine rings. The polymer exhibits an average molecular weight of 32,000 Da with a polydispersity index of 1.42. Characterization techniques like NMR, FT-IR, and UV-Vis spectroscopy confirm its structure. Interestingly, γ-AP displays multicolored emission in dimethylsulfoxide (DMSO) depending on the excitation wavelength. Structural analyses using XRD, DSC, DMA, and TEM reveal a semicrystalline nanofiber morphology with varying lengths (10–500 nm). []

Q6: What information is available on the thermal stability and decomposition kinetics of this compound polymer (γ-AP)?

A: Thermal analysis reveals that γ-AP undergoes solid-state thermal decomposition. The kinetic parameters associated with this process have been determined using both differential (Friedman and Kissenger) and integral (FWO, KAS, Tang, Starink, and Boswell) isoconversional methods. The calculated activation energies from these methods consistently fall within the range of 179.7 to 188.5 kJ mol−1. Further analysis of master plot curves suggests a diffusion-type kinetic model for the solid-state thermal decomposition of γ-AP. []

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